molecular formula C22H26Cl2N4O4S B4629203 ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

Cat. No.: B4629203
M. Wt: 513.4 g/mol
InChI Key: PHJUEQQDPRJEDW-UHFFFAOYSA-N
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Description

Ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C22H26Cl2N4O4S and its molecular weight is 513.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 512.1051819 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activities : A study explored the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate. These compounds exhibited significant antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Faty, Hussein, & Youssef, 2010).

  • Vasodilation Properties : Another study synthesized 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates and tested them for vasodilation activity. Certain compounds showed remarkable potency in vasodilation, indicating potential applications in cardiovascular research (Girgis et al., 2008).

  • Antimicrobial and Enzyme Inhibition Activities : A study on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties revealed that some compounds possess good to moderate antimicrobial activity against test microorganisms. Additionally, two compounds exhibited antiurease activity, and four displayed antilipase activity, suggesting their potential in enzyme inhibition studies (Başoğlu, Ulker, & Alpay‐Karaoglu, 2013).

  • Anti-inflammatory and Analgesic Activities : Novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives were synthesized and evaluated for antimicrobial and anti-inflammatory activities. Some derivatives showed good or moderate activities, particularly against Gram-positive bacteria, in addition to dose-dependent anti-inflammatory activity in vivo, highlighting their potential as therapeutic agents (Al-Omar et al., 2010).

Synthesis and Characterization

  • Novel Compounds Synthesis : Research into the synthesis of novel polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones aimed at creating cyclized systems with potential anti-proliferative activity. This study showcased the design and synthesis of new thiophene and benzothiophene derivatives, some of which showed significant activity against tumor cell lines, illustrating the compound's potential in cancer research (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Properties

IUPAC Name

ethyl 5-carbamoyl-2-[[2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26Cl2N4O4S/c1-3-32-22(31)18-13(2)19(20(25)30)33-21(18)26-17(29)12-28-9-7-27(8-10-28)11-14-15(23)5-4-6-16(14)24/h4-6H,3,7-12H2,1-2H3,(H2,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJUEQQDPRJEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCN(CC2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 2
ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

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